Cas no 2118332-08-2 (2-Fluoro-6-(trifluoromethyl)benzoic Anhydride)

2-Fluoro-6-(trifluoromethyl)benzoic Anhydride structure
2118332-08-2 structure
Product Name:2-Fluoro-6-(trifluoromethyl)benzoic Anhydride
CAS-nummer:2118332-08-2
MF:C16H6F8O3
MW:398.20427274704
MDL:MFCD31618141
CID:3044474
PubChem ID:354335756
Update Time:2024-11-04

2-Fluoro-6-(trifluoromethyl)benzoic Anhydride Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride
    • FTFBA
    • Benzoic acid, 2-fluoro-6-(trifluoromethyl)-, 1,1'-anhydride
    • 2118332-08-2
    • 2-fluoro-6-(trifluoromethyl)benzoyl 2-fluoro-6-(trifluoromethyl)benzoate
    • WBQMFZFVXXISMA-UHFFFAOYSA-N
    • F1184
    • [2-fluoro-6-(trifluoromethyl)benzoyl] 2-fluoro-6-(trifluoromethyl)benzoate
    • T72072
    • MFCD31618141
    • SCHEMBL26657525
    • MDL: MFCD31618141
    • Inchi: 1S/C16H6F8O3/c17-9-5-1-3-7(15(19,20)21)11(9)13(25)27-14(26)12-8(16(22,23)24)4-2-6-10(12)18/h1-6H
    • InChI-sleutel: WBQMFZFVXXISMA-UHFFFAOYSA-N
    • LACHT: C(OC(=O)C1=C(C(F)(F)F)C=CC=C1F)(=O)C1=C(C(F)(F)F)C=CC=C1F

Berekende eigenschappen

  • Exacte massa: 398.01891935g/mol
  • Monoisotopische massa: 398.01891935g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 4
  • Complexiteit: 511
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.2
  • Topologisch pooloppervlak: 43.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.5±0.1 g/cm3
  • Smeltpunt: 75.0 to 79.0 deg-C
  • Kookpunt: 404.1±45.0 °C at 760 mmHg
  • Vlampunt: 191.3±23.6 °C
  • Dampfdruk: 0.0±0.9 mmHg at 25°C

2-Fluoro-6-(trifluoromethyl)benzoic Anhydride Beveiligingsinformatie

2-Fluoro-6-(trifluoromethyl)benzoic Anhydride Prijsmeer >>

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